![molecular formula C20H23Br2N B1589729 3,6-Dibromo-9-octyl-9H-carbazole CAS No. 79554-93-1](/img/structure/B1589729.png)
3,6-Dibromo-9-octyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-octyl-9H-carbazole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry. It is a chemical compound with the molecular formula C20H23Br2N .
Synthesis Analysis
The synthesis of carbazole derivatives like 3,6-Dibromo-9-octyl-9H-carbazole often involves the Suzuki-Miyaura cross-coupling reaction . In one study, the solubility of the carbazole nucleus, which initially had limited solubility in organic solvents, was increased by adding an octyl group .Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-9-octyl-9H-carbazole is characterized by the presence of a carbazole nucleus with bromo-substituents at the 3 and 6 positions and an octyl group at the 9 position .Chemical Reactions Analysis
The bromo-substituents in 3,6-Dibromo-9-octyl-9H-carbazole enable it to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Scientific Research Applications
Pharmaceutical Research
3,6-Dibromo-9-octyl-9H-carbazole and its analogs are being explored for their potential as drugs for the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and traumatic brain injury. Studies focus on pharmacokinetics, metabolism, safety, efficacy, and methods of delivery .
Organic Synthesis
This compound is used in organic synthesis processes, such as lithiation with n-butyllithium, which is a step in the preparation of various brominated carbazole derivatives. These derivatives can then be used for further chemical reactions and material development .
Electronics and Photonics
Carbazole-based polymers, including those derived from 3,6-Dibromo-9-octyl-9H-carbazole, are studied for their unique optical and electronic properties. They are used in the development of electroluminescent devices, field-effect transistors, and photovoltaic applications due to their high electron-donating ability and photoconductivity .
OLED Materials
The brominated carbazole compounds serve as building blocks for the synthesis of dopant or host materials in organic light-emitting diodes (OLEDs). They are particularly useful in creating highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs .
Electropolymerization
Carbazole moieties can be electropolymerized to form poly(3,6-carbazole)s derivatives. These polymers attract interest due to their suitability in a broad range of applications such as biosensors, corrosion inhibition, supercapacitors, etc., because the 2,7 and 3,6 positions on the carbazole ring are more reactive than others .
Material Science
In material science research, 3,6-Dibromo-9-octyl-9H-carbazole is utilized for its ability to form compounds with unique photophysical and thermal properties. These properties are essential for developing new materials with specific desired characteristics .
Mechanism of Action
Target of Action
It’s known that carbazole derivatives play a crucial role in various organic electronic devices such as organic transistors (otfts), organic light-emitting diodes (oleds), and organic solar cells .
Mode of Action
The mode of action of 3,6-Dibromo-9-octyl-9H-carbazole involves its interaction with its targets, leading to changes in their function. The carbazole moieties are engaged in offset π–π interactions . This offset packing motif allows the methylene group attached directly to the N atom to be involved in two short C—H…π interactions with an adjacent carbazole .
Biochemical Pathways
The biochemical pathways affected by 3,6-Dibromo-9-octyl-9H-carbazole are related to its role in organic electronic devices. Carbazole can exhibit polymerization and coupling at 3,6,9 positions and 1,8 positions, respectively . Due to the rigid hard structure of carbazole, it sterically hinders this position .
Result of Action
The molecular and cellular effects of 3,6-Dibromo-9-octyl-9H-carbazole ’s action are related to its role in organic electronic devices. It’s known that carbazole derivatives play a crucial role in various organic electronic devices . The compound’s action results in changes in the function of these devices.
Future Directions
Carbazole derivatives like 3,6-Dibromo-9-octyl-9H-carbazole have potential applications in various fields, including optoelectronic devices such as organic light-emitting diodes (OLEDs), organic transistors (OTFTs), and organic solar cells . Future research may focus on enhancing the properties of these compounds for improved performance in these applications.
properties
IUPAC Name |
3,6-dibromo-9-octylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYGWCVLNPQWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462862 | |
Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-9-octyl-9H-carbazole | |
CAS RN |
79554-93-1 | |
Record name | 3,6-Dibromo-9-octyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromo-9-n-octylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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